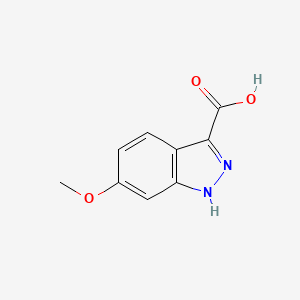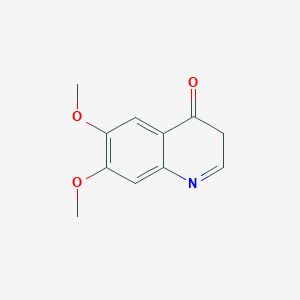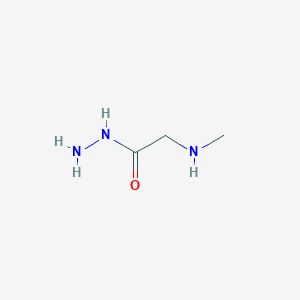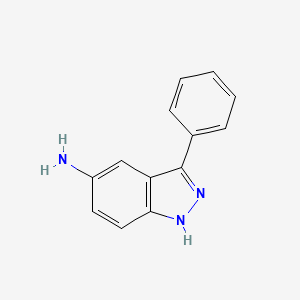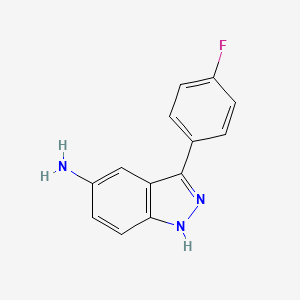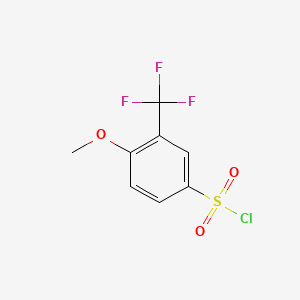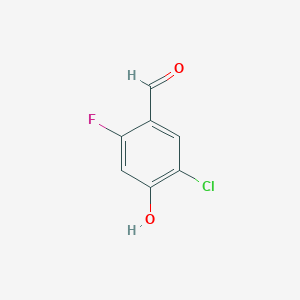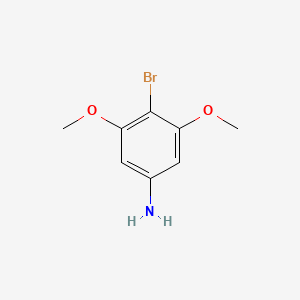![molecular formula C7H5ClN2S B1358755 4-Chloro-2-methylthieno[3,2-d]pyrimidine CAS No. 319442-16-5](/img/structure/B1358755.png)
4-Chloro-2-methylthieno[3,2-d]pyrimidine
概要
説明
“4-Chloro-2-methylthieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C7H5ClN2S . It belongs to the class of compounds known as halogenated heterocycles .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been the subject of several studies . For instance, one study describes the ammonolysis of a related compound at room temperature to produce "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . For example, one study describes the compound as essentially planar, with the pyrrole and pyrimidine rings inclined to one another .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For example, one study describes a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 184.65 .
科学的研究の応用
Synthesis and Optimization in Anticancer Compounds
4-Chloro-2-methylthieno[3,2-d]pyrimidine is utilized in the synthesis of intermediates for small molecule anticancer drugs. A study highlighted a rapid synthesis method involving cyclization, chlorination, and nucleophilic substitution, leading to a total yield of 42.4% (Zhou et al., 2019).
Advancements in Organic Chemistry
The compound has been employed in Suzuki coupling reactions, yielding derivatives with potential biological significance. For instance, 5-Methylthieno[2,3-d]pyrimidine-6-carboxylates, substituted with various fragments, were obtained through this method (Krolenko & Vlasov, 2019).
Applications in Antiviral Research
Studies have explored the antiviral activity of 4-substituted and 2,4-disubstituted derivatives of this compound. These investigations have yielded compounds with varying degrees of efficacy against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
Antifungal and Antibacterial Applications
Research has demonstrated the utility of this compound derivatives in antifungal and antibacterial activities. These derivatives have shown promising results against various pathogens, indicating their potential in pharmaceutical applications (Konno et al., 1989; Hozien et al., 1996).
Development of Novel Heterocyclic Systems
The compound is instrumental in the synthesis of new heterocyclic systems, such as pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives. These systems are of interest due to their photophysical properties, including fluorescence characteristics, which have potential applications in various scientific fields (Ebrahimpour et al., 2017).
Exploration in Dual Inhibitor Drugs
This compound has been used in the synthesis of dual inhibitors targeting thymidylate synthase and dihydrofolate reductase. This approach is significant in the development of chemotherapeutic agents (Gangjee et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOHHSXWALXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627515 | |
| Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319442-16-5 | |
| Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)
